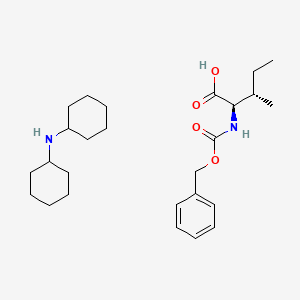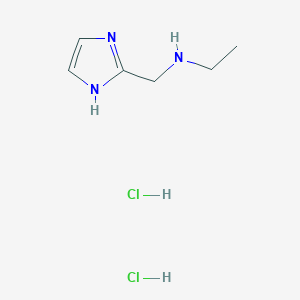
4-Chloro-2-(4-fluorophenoxy)aniline
Vue d'ensemble
Description
“4-Chloro-2-(4-fluorophenoxy)aniline” is a chemical compound with the molecular formula C12H9ClFNO . It has a molecular weight of 237.66 g/mol . This compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an aniline group . The exact positions of these substituents could not be determined from the searched resources.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 237.66 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources.
Applications De Recherche Scientifique
Synthesis Processes
- Synthesis Techniques : One study describes a practical process for synthesizing a related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, with high yield and low waste, suggesting similar methods could be applicable for 4-Chloro-2-(4-fluorophenoxy)aniline synthesis (Zhang Qingwen, 2011).
Chemical Analysis and Modeling
- Docking and QSAR Studies : Research involving docking and QSAR studies on similar compounds, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, provides insights into molecular features contributing to high inhibitory activity, relevant for understanding the behavior of this compound in biological systems (Caballero et al., 2011).
Photophysical Properties
- Fluorescence Quenching Studies : Investigations on the fluorescence quenching of boronic acid derivatives by aniline, including 4-fluoro-2-methoxyphenyl boronic acid, can be relevant for understanding the photophysical properties of this compound (Geethanjali et al., 2015).
Vibrational Analysis and Optical Properties
- Optical Investigations : Studies on vibrational spectra, linear, and nonlinear optical investigations of related compounds, like 4-chloro-3-(trifluoromethyl)aniline, provide insights into the potential optical applications of this compound (Revathi et al., 2017).
Environmental and Toxicological Studies
- Adsorption and Toxicology : Research on the adsorption of chloro derivatives of aniline on adsorbents and the toxicological impact of varying halogen substituents on aniline derivatives provides crucial information on the environmental impact and safety profile of this compound (Słomkiewicz et al., 2017), (Cnubben et al., 1995).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been used in the suzuki–miyaura coupling process, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Related compounds have been known to inhibit the enzyme activity of protoporphyrinogen oxidase (protox) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll. Inhibition of Protox can lead to the accumulation of photodynamic tetrapyrroles, which upon exposure to light, produce reactive oxygen species that can damage cellular structures .
Biochemical Pathways
Based on its potential protox inhibitory activity, it can be inferred that it may affect the heme and chlorophyll biosynthetic pathways .
Result of Action
Inhibition of protox, as seen in related compounds, can lead to the production of reactive oxygen species that can damage cellular structures .
Analyse Biochimique
Biochemical Properties
4-Chloro-2-(4-fluorophenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it binds to the active site of certain enzymes, preventing their normal function and thereby altering the biochemical pathways they are involved in . This can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a response . At high doses, toxic or adverse effects can occur, highlighting the importance of dosage regulation.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, affecting the metabolism of other substances. These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Understanding these pathways is crucial for predicting the compound’s effects in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution pattern can influence its efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
4-chloro-2-(4-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-8-1-6-11(15)12(7-8)16-10-4-2-9(14)3-5-10/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTYTEBUEPLEHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride](/img/structure/B1396974.png)
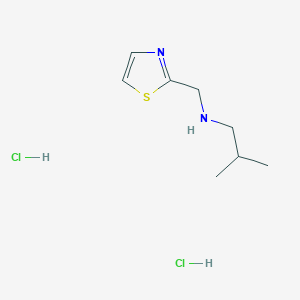
![[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate](/img/structure/B1396978.png)
![[1-(2-Furyl)cyclopropyl]amine hydrochloride](/img/structure/B1396979.png)
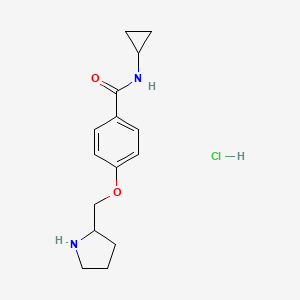
![3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1396981.png)
![1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one](/img/structure/B1396982.png)
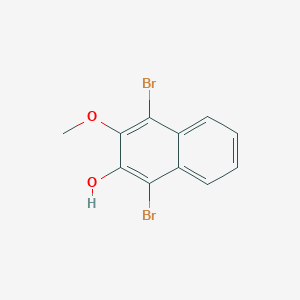
![3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1396985.png)
![3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1396987.png)
![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide](/img/structure/B1396992.png)

